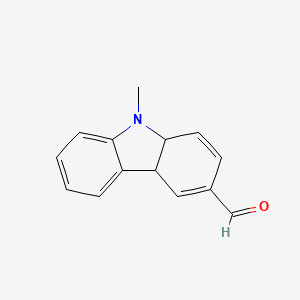

9-methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde

Description

Properties

IUPAC Name |

9-methyl-4a,9a-dihydrocarbazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-9,12,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFGQYUCBXXFMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C=CC(=CC2C3=CC=CC=C31)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Selection

The Mannich-related reaction, as detailed in US7696356B2, facilitates the synthesis of carbazole intermediates by avoiding traditional secondary amines. The process begins with 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, which undergoes methylene insertion via formaldehyde reagents (e.g., paraformaldehyde) in the presence of a mineral acid (e.g., HCl) and a polar aprotic solvent (e.g., DMF). The reaction proceeds through electrophilic activation of formaldehyde, followed by nucleophilic attack by the carbazole ketone, forming the methylene-bridged intermediate.

Critical Conditions :

Isolation and Yield Optimization

Post-reaction, the product (1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one) is precipitated by adding ice water, filtered, and dried. This method achieves >70% yield , significantly higher than prior methods using glacial acetic acid or alumina. The absence of halogenated solvents (e.g., chloroform) reduces environmental and safety risks.

Condensation-Cyclization Strategy

Adaptations for Carbazole Derivatives

While this method originally targets phenothiazines, substituting carbazole precursors (e.g., 9-methylcarbazole) and optimizing reaction times (2–6 hours) could yield the target compound. Challenges include controlling regioselectivity during aldehyde incorporation.

Comparative Analysis of Synthetic Routes

The Mannich route offers higher yields and scalability, whereas the condensation method provides modularity for aldehyde positioning.

Optimization and Yield Enhancement Techniques

Chemical Reactions Analysis

Types of Reactions

9-Methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

Overview

9-Methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde (CAS number 1443278-76-9) is a compound belonging to the carbazole family, characterized by its unique structure that includes both a methyl group and an aldehyde group. This compound has garnered attention in various fields, including organic chemistry, medicinal chemistry, and materials science, due to its versatile applications.

Organic Synthesis

9-Methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications, making it suitable for creating more complex organic molecules. It can undergo reactions such as:

- Oxidation : Converting the aldehyde group into carboxylic acids.

- Reduction : Transforming the aldehyde group into alcohols.

- Electrophilic Substitution : The methyl group can participate in substitution reactions to yield diverse derivatives.

Medicinal Chemistry

The compound is under investigation for its potential biological activities, particularly in the realm of drug development. Research indicates possible applications in:

- Antimicrobial Activity : Studies suggest that derivatives of carbazole compounds exhibit significant antimicrobial properties.

- Anticancer Properties : The compound has been explored for its effects on various cancer cell lines, showing promise as a modulator of cell cycle progression and a potential inhibitor of pathways involved in tumor growth, such as the mTOR signaling pathway .

Materials Science

In materials science, 9-methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde is utilized in the production of organic electronic materials:

- Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it suitable for use in OLED technology.

- Photovoltaic Cells : The compound's ability to facilitate charge transport is beneficial for developing efficient solar cells .

Case Study 1: Anticancer Activity

A study published in a reputable journal examined the effects of carbazole derivatives on cancer cell lines. The findings indicated that 9-methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde exhibited cytotoxic effects against specific cancer types by interfering with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .

Case Study 2: Antimicrobial Properties

Research conducted on various carbazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds, including 9-methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde, as lead compounds for developing new antibiotics .

Mechanism of Action

The mechanism of action of 9-methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The carbazole core can interact with cellular receptors and enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Substituent Effects on Physical and Spectral Properties

Key Observations :

- Backbone Saturation : The dihydro backbone in the target compound may reduce aromatic conjugation compared to fully unsaturated derivatives, altering UV/Vis absorption and fluorescence .

- Aldehyde Reactivity : The 3-CHO group enables nucleophilic additions (e.g., hydrazone formation) and serves as a precursor for further functionalization, similar to 9-benzyl-3,6-dicarbaldehyde derivatives .

- Thermal Stability: Higher melting points (e.g., 240°C for nitro-substituted carbazole ) correlate with electron-withdrawing substituents (NO₂) enhancing intermolecular interactions.

Photophysical and Electronic Behavior

Carbazole derivatives exhibit tunable luminescence depending on substituents:

- Ethynyl-Substituted Carbazoles : Derivatives like 6,6′-bis(phenylethynyl)-9H-carbazole show deep-blue emission (λmax = 416 nm) influenced by alkyl chain length and aggregation .

- Aldehyde-Substituted Analogues: The 3-CHO group in 9-ethyl-9H-carbazole-3-carbaldehyde introduces a redshift compared to non-polar substituents, as the aldehyde’s electron-withdrawing nature stabilizes excited states .

Biological Activity

9-Methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde is a compound belonging to the carbazole family, which has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, along with relevant case studies and research findings.

- IUPAC Name : 9-Methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde

- Molecular Formula : C₁₄H₁₁NO

- Molecular Weight : 209.24 g/mol

- CAS Number : 21240-56-2

Synthesis

The synthesis of 9-methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to yield the desired product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance, related compounds have shown promise in inhibiting melanoma cell growth by reactivating the p53 pathway, a critical tumor suppressor .

Table 1: Summary of Anticancer Activities

The mechanism by which 9-methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : Similar compounds have been shown to increase apoptosis in cancer cells through caspase activation, suggesting a possible pathway for this compound as well.

Case Studies

- Study on Melanoma Cells : A study demonstrated that a structurally similar compound could selectively inhibit melanoma cell growth while sparing normal melanocytes. The results indicated that these compounds could enhance apoptosis and reduce cell proliferation without significant toxicity to normal tissues .

- Enzyme Inhibition Studies : Research indicates that carbazole derivatives can act as inhibitors for various enzymes implicated in cancer progression. These findings suggest a broader application for the development of novel anticancer agents based on carbazole structures .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes and characterization methods for 9-methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde in academic research? A: The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura). Characterization involves 1H/13C NMR (to confirm substitution patterns and dihydro-carbazole backbone), FT-IR (to verify the aldehyde C=O stretch at ~1680 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment uses HPLC with UV detection (≥95% purity threshold). For structural confirmation, single-crystal X-ray diffraction is employed, requiring high-quality crystals grown via vapor diffusion in DCM/hexane systems .

Advanced Crystallographic Challenges

Q: What methodological challenges arise in resolving the crystal structure of 9-methyl-9,9a-dihydro-4aH-carbazole-3-carbaldehyde, and how are they mitigated? A: Key challenges include crystal disorder (due to flexible dihydro-carbazole ring) and twinning . Researchers address these by:

- Using SHELXL for refinement with twin laws (e.g., BASF parameter optimization) .

- Applying restraints on bond lengths/angles for disordered regions.

- Collecting high-resolution data (d_min < 0.8 Å) on a Bruker D8 Venture diffractometer with Mo-Kα radiation. Validation tools like RIGU (R-value intersection) ensure model accuracy .

Advanced Functionalization Strategies

Q: How can the carbaldehyde group be functionalized to enhance optoelectronic properties, and what analytical methods validate these modifications? A: Strategic functionalization includes:

- Knoevenagel condensation with malononitrile (in ethanol, piperidine catalyst) to extend conjugation.

- Schiff base formation with amines (e.g., thiosemicarbazides) for coordination chemistry applications.

Reaction progress is monitored via TLC (silica, ethyl acetate/hexane), and products are characterized by UV-Vis spectroscopy (λ_max shifts) and cyclic voltammetry (HOMO-LUMO gap analysis). For metal complexes, EPR and single-crystal studies confirm binding modes .

Basic Stability and Reactivity

Q: What are the critical stability considerations for handling and storing this compound? A: The compound is light-sensitive and prone to oxidation at the aldehyde group. Best practices include:

- Storage under argon at –20°C in amber vials.

- Avoiding protic solvents (e.g., methanol) to prevent hydrate formation.

Reactivity studies show susceptibility to nucleophilic attack (e.g., Grignard reagents). TLC in DCM/hexane (3:7) monitors degradation; significant decomposition occurs after 72 hours at room temperature .

Advanced Analytical Discrepancies

Q: How should researchers resolve contradictions between computational predictions and experimental spectroscopic data? A: Discrepancies often arise from solvent effects or tautomeric equilibria . Methodological solutions include:

- DFT calculations (B3LYP/6-311+G**) with implicit solvent models (e.g., PCM for DCM).

- 2D NMR (HSQC, HMBC) to confirm proton-carbon correlations and rule out tautomers.

- Cross-validation with X-ray crystallography to resolve ambiguities in molecular geometry. For example, calculated vs. observed 13C shifts for the aldehyde carbon should align within ±3 ppm .

Advanced Synthetic Optimization

Q: What strategies improve yield in multi-step syntheses of this compound? A: Key optimizations:

- Microwave-assisted synthesis for cyclization steps (100°C, 30 minutes, 80% yield vs. 48 hours conventional).

- Pd(OAc)₂/XPhos catalytic systems for Suzuki couplings (reducing homocoupling byproducts).

- Fluorous-tag purification to isolate intermediates. Reaction progress is tracked via LC-MS , and yields are quantified by qNMR using 1,3,5-trimethoxybenzene as an internal standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.